molecular formula C13H9BrF2O B2774944 4-Bromo-2,6-difluoro-1-(benzyloxy)benzene CAS No. 99045-18-8

4-Bromo-2,6-difluoro-1-(benzyloxy)benzene

Cat. No. B2774944
CAS RN: 99045-18-8
M. Wt: 299.115
InChI Key: JRHDYZBRIBFWGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “4-Bromo-2,6-difluoro-1-(benzyloxy)benzene” were not found, a related compound, pinacol boronic esters, has been synthesized using a catalytic protodeboronation approach . This method involves the use of a radical approach to achieve protodeboronation of alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2,6-difluoro-1-(benzyloxy)benzene” consists of a benzene ring substituted with bromo, difluoro, and benzyloxy groups. The InChI code for this compound is 1S/C13H9BrF2O/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2.


Physical And Chemical Properties Analysis

“4-Bromo-2,6-difluoro-1-(benzyloxy)benzene” is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis Techniques

  • A method involving the treatment of bromo-(trifluoromethoxy)benzene derivatives with lithium diisopropylamide (LDA) at varying temperatures has been explored, demonstrating a pathway to generate various phenyllithium intermediates useful in further organic synthesis (Schlosser & Castagnetti, 2001).

Material and Chemical Properties

  • Research on bromobenzene derivatives highlighted their potential in creating densely packed molecular layers, which could be relevant for material science applications. Specifically, studies on the interfacial self-assembly of bromobenzene derivatives on graphite surfaces show how molecular structure influences assembly patterns, which is crucial for nanotechnology and material sciences (Li et al., 2012).

Organometallic Synthesis

  • The versatility of 1-Bromo-3,5-bis(trifluoromethyl)benzene as a starting material for organometallic synthesis has been documented, showcasing its utility in producing various organometallic intermediates (Porwisiak & Schlosser, 1996). This research indicates the broader applicability of bromo- and difluorobenzene derivatives in synthesizing complex organic compounds.

Novel Copolymerization Processes

  • The copolymerization of novel trisubstituted ethylenes with vinyl benzene, including halogen and methoxy ring-substituted derivatives, has been studied to develop new materials with potential applications in various fields, including coatings and adhesives (Kharas et al., 2020).

Safety and Hazards

This compound is associated with certain hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-bromo-1,3-difluoro-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2O/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHDYZBRIBFWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,6-difluoro-1-(benzyloxy)benzene

Synthesis routes and methods I

Procedure details

A stirred mixture of 4-bromo-2,6-difluorophenol (36 g, 0.172 mole), benzylchloride (21.77 g, 0.172 mole), and potassium carbonate (25 g, 0.18 mole) in demethylformamide (300 ml) was heated at 80°-90° for four hours. After cooling, the solvent was evaporated and ether added to the residue. The insoluble inorganic salts were removed by filtration, and solvent evaporated from the filtrate. The oily residue was subjected to bulb-to-bulb vacuum distillation on Kugelrohr apparatus to give the desired product as a nearly colorless oil (41 g, 80 percent): R.I.=1.5602 @25° C.; NMR (CDCl3) was consistent with the assigned structure.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
21.77 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
demethylformamide
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Yield
80%

Synthesis routes and methods II

Procedure details

To a solution of 5.0 g (24.0 mmol) of 2,6 difluoro-4-bromophenol in 20 ml of DMF at rt was added 5 g (36.0 mmol) of K2CO3 followed by 4.5 g (26.3 mmol) of benzyl bromide. The mixture was stirred for 12 h, diluted with H2O, the organic phase washed with sat'd NaCl, and the aqueous phase was then extracted 3× with CH2Cl2. The combined organic layers were dried over Na2SO4 and concentrated. Flash chromatography with a gradient of 0-15% ethyl acetate/hexanes (v/v) afforded 6.3 g (88%) of the title compound: 1H NMR (500 MHz) δ 5.17 (s, 21), 7.06-7.11 (2H). 7.34-7.45 (5H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
88%

Synthesis routes and methods III

Procedure details

4-bromo-2,6-difluorophenol (2 g, 9.57 mmol) was dissolved in DMF (19 mL) and to this was added Cs2CO3 (4.37 g, 13.34 mmol) and the solution was stirred for 15 minutes before benzyl bromide (1.64 g, 9.57 mmol) was added. After 2 hours at room temperature the mixture was partitioned between ethyl acetate (100 mL)/water (100 mL), the layers were separated and the aqueous extracted with ethyl acetate (100 mL). The combined organics were washed with brine (2×50 mL) and water (2×50 mL) and dried over MgSO4. The crude material (2.67 g) was filtered through a pad of silica and eluted with hexane to afford 4-bromo-2,6-difluorophenyl phenylmethyl ether after evaporation of the solvent (2.38 g, 83%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
4.37 g
Type
reactant
Reaction Step Two
Quantity
1.64 g
Type
reactant
Reaction Step Three

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